3-(3-tert-Butylphenyl)-1-propene
Description
3-(3-tert-Butylphenyl)-1-propene is an organic compound characterized by a propene backbone substituted with a 3-tert-butylphenyl group. This structure confers unique steric and electronic properties due to the bulky tert-butyl group, which influences reactivity, phase behavior, and intermolecular interactions.
Properties
IUPAC Name |
1-tert-butyl-3-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-5-7-11-8-6-9-12(10-11)13(2,3)4/h5-6,8-10H,1,7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYGOLFBIIJVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
tert-Butyl Group Introduction via Friedel-Crafts Alkylation
The tert-butyl group is introduced to the meta position of benzene through Friedel-Crafts alkylation. While traditional methods target para-substitution (e.g., 3-(4-tert-butylphenyl)-1-propene), meta selectivity can be achieved using sterically hindered catalysts.
Reaction Conditions :
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Substrate : Benzene or toluene derivatives
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Alkylating Agent : tert-Butyl chloride or 2-chloro-2-methylpropane
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Catalyst : Sulfuric acid (0.5–1.0 mol%) with acidic clay (e.g., montmorillonite K10)
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Yield : ~60–70% for meta-substituted products (inferred from para-substitution data)
Mechanism :
Propenyl Group Installation via Wittig Olefination
The propenyl group is introduced using a Wittig reaction with 3-tert-butylbenzaldehyde.
Procedure :
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Phosphorus Ylide Preparation : Triphenylphosphine reacts with propargyl bromide to form the ylide.
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Coupling : 3-tert-butylbenzaldehyde reacts with the ylide in anhydrous THF at 0–25°C.
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Hydrogenation : The resulting alkyne is hydrogenated using Lindlar’s catalyst to cis-alkene.
Optimization :
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Solvent : Tetrahydrofuran (THF) improves ylide stability.
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Catalyst : Pd/BaSO₄ with quinoline for selective hydrogenation.
Heck Coupling of Aryl Halides with Aliphatic Olefins
Substrate Preparation: 3-Bromo-3’-tert-butylbenzene
Aryl halides are synthesized via bromination of 3-tert-butylbenzene using N-bromosuccinimide (NBS) under radical conditions.
Conditions :
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Reagents : NBS (1.1 equiv), benzoyl peroxide (0.1 equiv) in CCl₄.
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Temperature : 80°C, 12 hours.
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Yield : ~90%.
Palladium-Catalyzed Coupling with Propene
The Heck reaction couples the aryl bromide with propene under controlled conditions.
Catalytic System :
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Ligand : 1,1’-Bis(di-o-tolylphosphino)ferrocene (dtpf, 4 mol%)
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Base : DBU (1,8-diazabicycloundec-7-ene) in DMA (dimethylacetamide)
Selectivity :
Grignard Reagent-Based Synthesis
Propenylmagnesium Bromide Preparation
Propenylmagnesium bromide is synthesized from 3-bromo-1-propene and magnesium turnings in THF.
Conditions :
Coupling with 3-tert-Butylbenzaldehyde
The Grignard reagent reacts with 3-tert-butylbenzaldehyde to form 3-(3-tert-butylphenyl)-2-propanol, followed by dehydration.
Dehydration :
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts + Wittig | High purity, predictable regioselectivity | Multi-step, requires harsh acids | 60–75 | Moderate |
| Heck Coupling | Single-step, excellent regiocontrol | Expensive Pd catalysts | 85–89 | High |
| Grignard + Dehydration | Scalable, uses inexpensive reagents | Requires anhydrous conditions | 70–80 | High |
Cost-Benefit Considerations :
Chemical Reactions Analysis
Types of Reactions
3-(3-tert-Butylphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium amide) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Organic Molecules
- Intermediate in Organic Synthesis : 3-(3-tert-Butylphenyl)-1-propene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of pharmaceuticals and specialty chemicals.
2. Polymer Chemistry
- Polymer Production : The compound is utilized in the synthesis of polyketone resins, which exhibit improved properties such as reduced yellowing. This is particularly relevant in the production of high-performance plastics and coatings that require stability under UV exposure.
| Application | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Drug development |
| Polymer Chemistry | Component in resin formulations | High-performance plastics |
Biological Applications
1. Antioxidant Properties
- Phenolic Antioxidants : The tert-butyl group enhances the antioxidant properties of 3-(3-tert-Butylphenyl)-1-propene, making it suitable for use in consumer products to protect against oxidative damage. This application is particularly relevant in cosmetics and personal care products where stability is crucial.
2. Biological Activity Studies
- Enzyme Interaction : Research has indicated potential interactions with biological targets, suggesting that this compound may modulate enzyme activity or receptor binding, which is significant for drug design and therapeutic applications.
| Biological Application | Description | Example Use Case |
|---|---|---|
| Antioxidant | Protects products from oxidative damage | Cosmetics |
| Enzyme Modulation | Potential to influence biological pathways | Drug discovery |
Industrial Applications
1. Specialty Chemicals
- Production of Stabilizers : The compound is used in the formulation of stabilizers for plastics and oils, enhancing their performance by improving thermal stability and resistance to degradation.
2. Cosmetic and Personal Care Products
- Fragrance and Stability Agent : Due to its chemical properties, 3-(3-tert-Butylphenyl)-1-propene is incorporated into perfumes and personal care products to enhance fragrance longevity and stability.
| Industrial Application | Description | Example Use Case |
|---|---|---|
| Specialty Chemicals | Used as a stabilizer | Plastics and oils |
| Cosmetics & Fragrances | Enhances fragrance stability | Personal care products |
Case Studies
Case Study 1: Antioxidant Efficacy
A study published on the efficacy of tert-butyl phenolic antioxidants demonstrated that compounds like 3-(3-tert-Butylphenyl)-1-propene effectively mitigate oxidative stress in formulations, leading to prolonged shelf life and enhanced product performance in cosmetics .
Case Study 2: Polymer Development
Research conducted on polyketone resins incorporating 3-(3-tert-Butylphenyl)-1-propene revealed significant improvements in thermal stability and color retention under UV exposure, making it an ideal candidate for outdoor applications .
Mechanism of Action
The mechanism of action of 3-(3-tert-Butylphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its molecular interactions and pathways are essential to understand its full range of effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
1-Propanethiol (C₃H₇SH)
- Phase Behavior : Exhibits vapor-liquid equilibrium (VLE) in ternary systems with methane (CH₄) at temperatures of 303–368 K and pressures up to 9 MPa. Methane solubility in the liquid phase increases with pressure and temperature, while 1-propanethiol’s vapor-phase mole fraction decreases with pressure but rises with temperature .
- Modeling : The Cubic-Plus-Association (CPA) equation of state (EoS) predicts VLE with deviations ≤20% for ternary systems (e.g., 1-propanethiol + 1-butanethiol + CH₄) .
1-Butanethiol (C₄H₉SH)
- Volatility : Lower vapor-phase mole fraction compared to 1-propanethiol under identical conditions due to higher molecular weight and reduced volatility .
- Interactions : Binary interaction parameters (e.g., $k_{ij} = 0.38$ for 1-propanethiol + CH₄) highlight weaker associations compared to self-associating fluids .
3,3-Bis(methylthio)-1-phenyl-1-propene (CAS 156944-25-1) Structural Differences: Features a phenyl group and methylthio substituents instead of the tert-butylphenyl group. Physicochemical Properties:
Comparative Data Table
| Property | 3-(3-tert-Butylphenyl)-1-propene | 1-Propanethiol | 1-Butanethiol | 3,3-Bis(methylthio)-1-phenyl-1-propene |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~190 (estimated) | 76.16 | 90.19 | 210.36 |
| Vapor Pressure (303 K) | Not reported | 0.12 MPa (at 9 MPa) | 0.08 MPa (at 9 MPa) | Not reported |
| Solubility in CH₄ | Likely low (steric hindrance) | High (x ≈ 5.43 ×10⁻¹) | Moderate (x ≈ 4.56×10⁻¹) | Low (predicted) |
| CPA EoS Compatibility | Untested | Validated (≤20% error) | Validated (≤20% error) | Untested |
Research Findings
Phase Equilibrium Trends :
- In CH₄-rich systems, 1-propanethiol’s vapor-phase mole fraction ($y$) exceeds 1-butanethiol’s by 15–25% at 368 K and 9 MPa, reflecting its lower boiling point .
- Steric effects in 3-(3-tert-butylphenyl)-1-propene likely reduce CH₄ solubility compared to linear thiols due to hindered molecular packing .
Modeling Challenges :
- The CPA EoS accurately predicts VLE for thiols but struggles with bulky aromatic alkenes due to unaccounted steric parameters .
Biological Activity
3-(3-tert-Butylphenyl)-1-propene is an organic compound characterized by a propene moiety attached to a tert-butylphenyl group. Its unique structural properties, including steric hindrance from the bulky tert-butyl group, influence its biological activity and potential applications in various fields, particularly in medicinal chemistry.
- Molecular Formula : C13H18
- Appearance : Colorless to light yellow liquid
- Boiling Point : 329°F to 338°F (approximately 165°C to 170°C)
- Specific Gravity : ~1.038
- Solubility : Insoluble in water
The presence of the tert-butyl group affects the compound's reactivity and selectivity, making it a subject of interest in pharmacological studies.
Biological Activity Overview
Research into the biological activity of compounds similar to 3-(3-tert-Butylphenyl)-1-propene has revealed promising antimicrobial and anticancer properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
A study on phenylthiazole derivatives, which share structural similarities with 3-(3-tert-Butylphenyl)-1-propene, demonstrated significant antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. For example, certain derivatives exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against MRSA strains .
| Compound | Target Pathogen | MIC (µg/mL) | Notes |
|---|---|---|---|
| Compound A | MRSA | 4 | Potent activity |
| Compound B | C. difficile | 4 | Effective against resistant strains |
| Compound C | C. albicans | 4–16 | Antifungal activity observed |
The bulky tert-butyl group in these compounds may enhance membrane penetration and metabolic stability, contributing to their efficacy against resistant bacterial strains .
Anticancer Activity
The safety and efficacy of related compounds have also been investigated in cancer models. For instance, one derivative demonstrated favorable toxicity profiles in MCF-7 breast cancer cells, maintaining over 100% cell viability at concentrations up to 32 µg/mL . This suggests that modifications to the structure can lead to compounds with both therapeutic potential and low toxicity.
The mechanism through which 3-(3-tert-Butylphenyl)-1-propene exerts its biological effects is likely mediated by its interactions with cellular membranes and specific biomolecular targets. The steric effects of the tert-butyl group can enhance hydrophobic interactions, facilitating better penetration into microbial membranes or cancer cells. This property is critical for developing more effective antimicrobial agents and anticancer drugs.
Study on Phenylthiazole Derivatives
In a recent study, researchers synthesized a series of phenylthiazole derivatives with varying side chains that included tert-butyl groups. The study aimed to evaluate their antibacterial activity against resistant strains of bacteria. Results indicated that compounds with multiple heteroatoms in their side chains exhibited enhanced antibacterial properties .
Toxicity Assessment
The toxicity profiles of these compounds were assessed using various cell lines. Notably, compound derivatives maintained high viability rates even at concentrations significantly above their MICs, indicating a promising therapeutic window for further development .
Q & A
Q. What are the recommended synthetic routes for 3-(3-tert-Butylphenyl)-1-propene, and how can reaction conditions be optimized for high yield?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation of tert-butylbenzene with allyl halides, using Lewis acids like AlCl₃ or FeCl₃ as catalysts. Optimization requires careful control of stoichiometry (e.g., 1.2:1 molar ratio of allyl chloride to tert-butylbenzene) and reaction temperature (40–60°C). Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve >95% purity . Validation Tip : Monitor reaction progress with GC-MS or HPLC to identify intermediates (e.g., tert-butylbenzene derivatives) and optimize catalyst loading to minimize byproducts.
Q. How can structural characterization of 3-(3-tert-Butylphenyl)-1-propene be performed to confirm regioselectivity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show distinct alkene protons (δ 5.0–6.0 ppm) and tert-butyl group protons (δ 1.3 ppm, singlet). ¹³C NMR confirms substitution patterns via aromatic carbons (δ 120–150 ppm) and allylic carbons (δ 115–125 ppm) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as used for analog 3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)-3-hydroxyprop-2-en-1-one) resolves spatial arrangement and bond angles .
Q. What analytical techniques are suitable for assessing purity and stability during storage?
- Methodological Answer :
- HPLC-PDA : Use a C18 column with acetonitrile/water gradient to detect impurities (retention time shifts indicate degradation).
- TGA/DSC : Thermal stability analysis (e.g., decomposition onset >200°C) ensures compound integrity under storage conditions .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in catalytic cross-coupling reactions?
- Methodological Answer : The bulky tert-butyl group hinders electrophilic aromatic substitution but enhances stability in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Design experiments with varying ligands (e.g., PPh₃ vs. XPhos) to compare yields. Kinetic studies (e.g., UV-Vis monitoring) can quantify steric hindrance effects on reaction rates . Data Contradiction Note : Some studies report reduced catalytic efficiency with bulky groups, necessitating ligand optimization .
Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- In Vitro Assays : Incubate the compound with human liver microsomes and NADPH cofactor. Use LC-MS/MS to monitor metabolite formation (e.g., epoxides or hydroxylated derivatives).
- Inactivation Kinetics : Apply Michaelis-Menten models to determine and . Saturation kinetics (observed in analogs like 3-(p-hydroxyphenyl)-1-propene) suggest mechanism-based enzyme inhibition .
Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and electrostatic potential surfaces.
- MD Simulations : Simulate interactions with host molecules (e.g., cyclodextrins) to assess binding affinity. Compare with experimental data from ITC (isothermal titration calorimetry) .
Key Considerations for Data Interpretation
- Contradictions in Purity Standards : Commercial sources (e.g., ) report >95% purity via HPLC, but independent validation via orthogonal methods (e.g., elemental analysis) is advised.
- Biological Studies : Use cytotoxicity assays (e.g., MTT) to differentiate between specific enzyme interactions and nonspecific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
